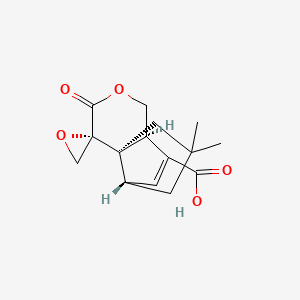
Pentalenolactone F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone F is a tetracyclic sesquiterpene lactone obtained by formal epoxidation of the 4-methylene group of pentalenolactone E. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound, a spiro-epoxide and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone F(1-).
Wissenschaftliche Forschungsanwendungen
Inhibition of Vascular Smooth Muscle Cell Proliferation
Pentalenolactone F has shown potential in inhibiting the proliferation of rat vascular smooth muscle cells. This effect is mediated by the inhibition of the ERK1/2 cascade, a critical pathway in cell proliferation, and is not associated with cell death. This finding suggests potential applications in conditions where inhibition of vascular smooth muscle cell proliferation is beneficial, such as in certain cardiovascular diseases (Ikeda, Fukuda, Takagi, Morita, & Shimada, 2001).
Role in Biosynthesis and Antibiotic Activity
Pentalenolactone F plays a crucial role in the biosynthesis of pentalenolactone, a known antibiotic. Genomic studies in Streptomyces species have revealed the involvement of specific enzymes in converting precursors to pentalenolactone F and subsequently to pentalenolactone. This understanding of the biosynthetic pathway provides insights into the production of pentalenolactone and its potential as an antibiotic (Seo, Zhu, Endo, Ikeda, & Cane, 2011).
Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition
Studies have shown that pentalenolactone F is effective in inhibiting glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. This inhibition can have multiple implications, particularly in the context of glucose metabolism in various eukaryotic cells, including the potential for therapeutic applications in diseases characterized by abnormal cell metabolism (Duszenko, Balla, & Mecke, 1982).
Sensitization to Hyperthermia
Pentalenolactone F has been found to sensitize cells to hyperthermia, particularly by inhibiting glycolytic ATP synthesis. This suggests potential applications in cancer therapy, where hyperthermia is used as a treatment modality. The selective sensitization of certain cell types to heat could enhance the efficacy of hyperthermic treatments (Nagle, Moss, & Henle, 1985).
Interaction with Trypanosoma Brucei
Pentalenolactone F has demonstrated effects on Trypanosoma brucei, a protozoan parasite. It inhibits the glycolytic pathway, essential for the parasite's energy production, suggesting potential as an anti-parasitic agent. However, its effectiveness is influenced by its metabolic inactivation in vivo, indicating the need for further research to optimize its use in this context (Duszenko & Mecke, 1986).
Transcriptional Regulation in Biosynthesis
Research into the genetic regulation of pentalenolactone biosynthesis in Streptomyces species has identified transcriptional regulators that control the production of pentalenolactone, including its precursor, pentalenolactone F. This understanding is crucial for manipulating and optimizing the production of pentalenolactone for therapeutic uses (Zhu, Wang, Zhang, Ikeda, Deng, & Cane, 2013).
Eigenschaften
Produktname |
Pentalenolactone F |
|---|---|
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(1R,4aR,6aS,9aR)-8,8-dimethyl-2-oxospiro[4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-13(2)4-8-3-9(11(16)17)10-5-19-12(18)15(7-20-15)14(8,10)6-13/h3,8,10H,4-7H2,1-2H3,(H,16,17)/t8-,10+,14-,15-/m1/s1 |
InChI-Schlüssel |
UUDKOVSZNMZKND-BDAURDKOSA-N |
Isomerische SMILES |
CC1(C[C@H]2C=C([C@H]3[C@]2(C1)[C@@]4(CO4)C(=O)OC3)C(=O)O)C |
Kanonische SMILES |
CC1(CC2C=C(C3C2(C1)C4(CO4)C(=O)OC3)C(=O)O)C |
Synonyme |
pentalenolactone F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



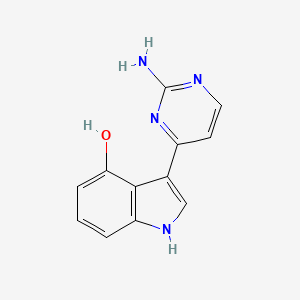
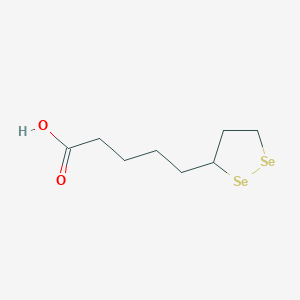
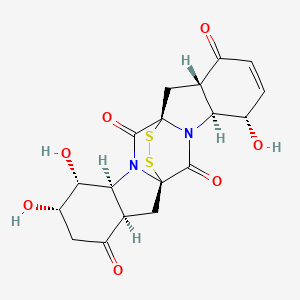
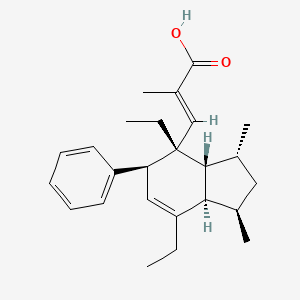
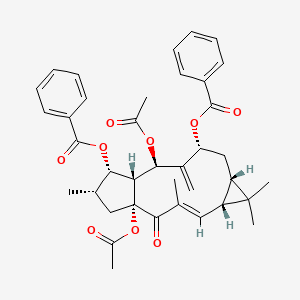
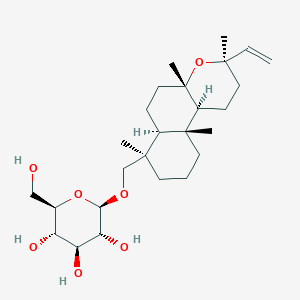
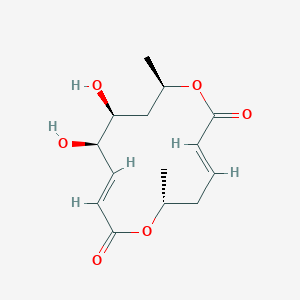
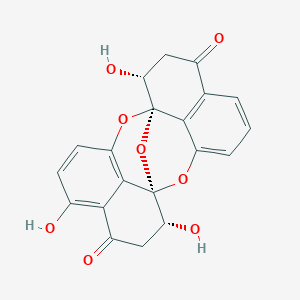
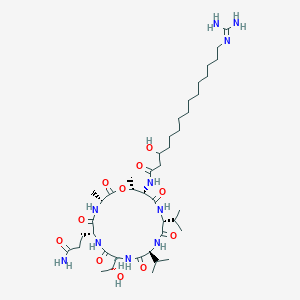
![13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1251569.png)
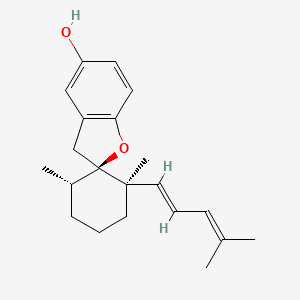
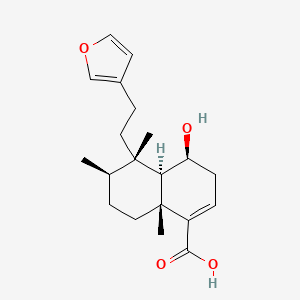
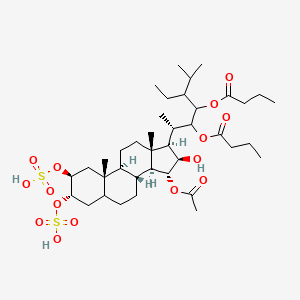
![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)